molecular formula C12H13NO2 B12573676 1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene CAS No. 213599-38-3

1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene

Cat. No.: B12573676
CAS No.: 213599-38-3
M. Wt: 203.24 g/mol
InChI Key: UUHOVTADIWKKHU-UHFFFAOYSA-N
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Description

1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene is an organic compound that belongs to the class of aromatic isocyanates. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring, which is further substituted with a pent-4-en-1-yloxy group.

Preparation Methods

The synthesis of 1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene typically involves the reaction of 4-hydroxybenzyl alcohol with pent-4-en-1-yl bromide to form the corresponding ether. This intermediate is then treated with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction conditions often require the use of a base, such as triethylamine, and an inert atmosphere to prevent the hydrolysis of the isocyanate .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, halogens, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of urea and carbamate linkages. These reactions are often facilitated by the presence of catalysts or specific reaction conditions that enhance the reactivity of the isocyanate group .

Comparison with Similar Compounds

1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene can be compared with other aromatic isocyanates, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes.

Properties

CAS No.

213599-38-3

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-isocyanato-4-pent-4-enoxybenzene

InChI

InChI=1S/C12H13NO2/c1-2-3-4-9-15-12-7-5-11(6-8-12)13-10-14/h2,5-8H,1,3-4,9H2

InChI Key

UUHOVTADIWKKHU-UHFFFAOYSA-N

Canonical SMILES

C=CCCCOC1=CC=C(C=C1)N=C=O

Origin of Product

United States

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